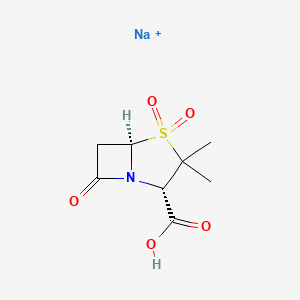
Sulbactam sodium (Unasyn)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulbactam sodium, marketed under the brand name Unasyn, is a beta-lactamase inhibitor used in combination with beta-lactam antibiotics like ampicillin. It is primarily used to treat infections caused by bacteria resistant to beta-lactam antibiotics. Sulbactam sodium enhances the efficacy of beta-lactam antibiotics by inhibiting the enzyme beta-lactamase, which bacteria produce to resist these antibiotics .
Preparation Methods
Sulbactam sodium is synthesized from the basic penicillin nucleusThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .
Industrial production methods for sulbactam sodium involve large-scale synthesis in pharmaceutical manufacturing facilities. The process includes the purification and crystallization of the compound to achieve the desired purity and potency. The final product is then formulated into a dry powder for reconstitution, which is freely soluble in aqueous diluents .
Chemical Reactions Analysis
Sulbactam sodium undergoes various chemical reactions, including:
Oxidation: Sulbactam sodium can be oxidized to form sulbactam sulfone.
Reduction: It can be reduced to its corresponding penicillanic acid derivative.
Substitution: Sulbactam sodium can undergo substitution reactions where the sodium ion is replaced by other cations.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various salts for substitution reactions. The major products formed from these reactions include sulbactam sulfone, penicillanic acid derivatives, and substituted sulbactam compounds .
Scientific Research Applications
Sulbactam sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study beta-lactamase inhibition and the synthesis of beta-lactam antibiotics.
Biology: Sulbactam sodium is used in microbiological studies to understand bacterial resistance mechanisms and the role of beta-lactamase enzymes.
Medicine: It is widely used in clinical settings to treat infections caused by beta-lactamase-producing bacteria. .
Industry: Sulbactam sodium is used in the pharmaceutical industry for the production of combination antibiotic therapies like Unasyn
Mechanism of Action
Sulbactam sodium exerts its effects by inhibiting the enzyme beta-lactamase, which bacteria produce to resist beta-lactam antibiotics. By blocking this enzyme, sulbactam sodium prevents the hydrolysis of the beta-lactam ring, allowing the antibiotic to remain effective. The molecular targets of sulbactam sodium include penicillin-binding proteins (PBPs) on the bacterial cell wall, which are essential for cell wall synthesis .
Comparison with Similar Compounds
Sulbactam sodium is unique among beta-lactamase inhibitors due to its broad spectrum of activity and its ability to enhance the efficacy of a wide range of beta-lactam antibiotics. Similar compounds include:
Clavulanic acid: Another beta-lactamase inhibitor with a similar mechanism of action but different chemical structure.
Tazobactam: A beta-lactamase inhibitor often used in combination with piperacillin.
Avibactam: A non-beta-lactam beta-lactamase inhibitor used in combination with ceftazidime.
Sulbactam sodium is distinguished by its effectiveness against a broader range of beta-lactamase-producing bacteria and its use in combination with ampicillin .
Properties
Molecular Formula |
C8H11NNaO5S+ |
|---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/t5-,6+;/m1./s1 |
InChI Key |
NKZMPZCWBSWAOX-IBTYICNHSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















